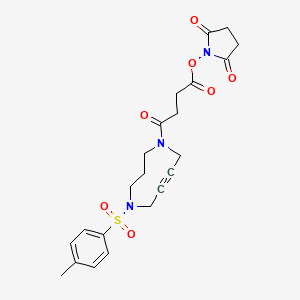

DACN(Tos,Suc-NHS)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

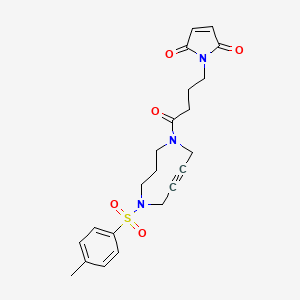

DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group . It is used for research purposes only .

Synthesis Analysis

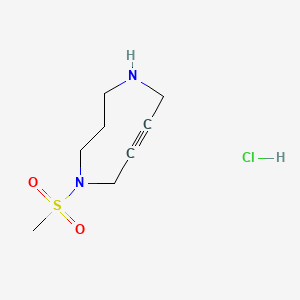

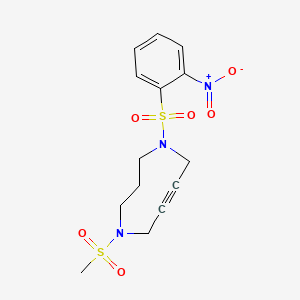

The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS).Molecular Structure Analysis

DACN(Tos,Suc-NHS) has a unique bent structure due to the alkyne moiety within the ring . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .Chemical Reactions Analysis

DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions . This is due to the unique bent structure of the alkyne moiety within the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of DACN(Tos,Suc-NHS) are essential to understand its function as a biomaterial . The chemistry of each material and its impact on physical properties is crucial .Wissenschaftliche Forschungsanwendungen

Bioconjugation

DACN(Tos,Suc-NHS) is a type of 4,8-diazacyclononyne (DACN) that has been substituted with various functional groups . The alkyne moiety within the ring has a unique bent structure and high reactivity toward cycloaddition reactions . This makes it useful in bioconjugation, where it can be used to attach biomolecules to one another or to a surface .

Genomic Medicine

The NHS has been using genomics to predict, prevent, and diagnose diseases, and to target treatments . While DACN(Tos,Suc-NHS) is not specifically mentioned, it’s possible that it could be used in this field due to its potential for bioconjugation .

Cardiovascular Disease Research

One of the NHS Genomic Networks of Excellence is researching and implementing approaches to improve the identification of people at risk of cardiovascular disease . DACN(Tos,Suc-NHS) could potentially be used in this research due to its bioconjugation capabilities .

Cancer Diagnosis and Treatment

The NHS is setting up the Circulating Tumour Biomarker Network to expedite the introduction of ctDNA and other liquid biopsy tests into NHS cancer care . DACN(Tos,Suc-NHS) could potentially be used in this area due to its ability to attach biomolecules to one another or to a surface .

Drug Delivery

The ability of DACN(Tos,Suc-NHS) to attach biomolecules to one another or to a surface could potentially be used in drug delivery . By attaching a drug molecule to a carrier molecule, it may be possible to deliver the drug more effectively to the target site.

Diagnostic Testing

DACN(Tos,Suc-NHS) could potentially be used in diagnostic testing due to its ability to attach biomolecules to one another or to a surface . This could be used to create tests that can detect specific biomarkers in a patient’s sample.

Safety and Hazards

Wirkmechanismus

Target of Action

DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .

Mode of Action

DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .

Biochemical Pathways

The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.

Result of Action

The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.

Action Environment

The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHCPCWLSQNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DACN(Tos,Suc-NHS) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)